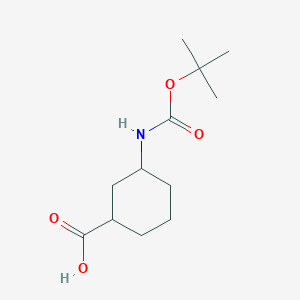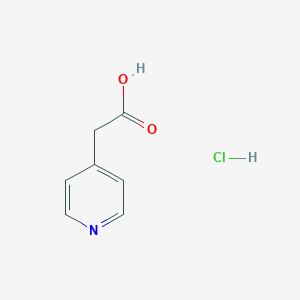
4-Pyridineacetic acid hydrochloride
描述
Synthesis Analysis
The synthesis of pyridineacetic acid derivatives involves various methods. For instance, the synthesis of 3-pyridineacetic acid hydrochloride from 3-acetylpyridine, prepared through esterification and condensation of nicotinic acid, showcases a moderate and simpler process with an overall yield of 51.0% (Hua, 2004). Additionally, the synthesis of vitamin B6 derivatives, including pyridineacetic and pyridine-propionic acids, demonstrates the versatility of pyridine derivatives in chemical synthesis (Tomita, Brooks, & Metzler, 1966).
Molecular Structure Analysis
The molecular structure of pyridineacetic acid derivatives has been studied using various techniques, including X-ray crystallography. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals were synthesized, revealing different structural dimensions depending on the metal ions used, showcasing the structural versatility of pyridine derivatives (Das et al., 2009).
Chemical Reactions and Properties
Pyridineacetic acid derivatives participate in a variety of chemical reactions, highlighting their chemical reactivity. For example, the deconjugative esterification of cyclohexylideneacetic acids using 4-(pyrrolidin-1-yl)pyridine-catalyzed carbodiimide couplings demonstrates their utility in synthetic chemistry (Sano et al., 2006).
Physical Properties Analysis
The physical properties of pyridineacetic acid derivatives, such as solubility and crystalline structure, are crucial for their application in materials science. The solid-state structure and conformation of related pyridine derivatives have been extensively analyzed, providing insight into their potential applications in various fields (Bandoli et al., 1985).
Chemical Properties Analysis
The chemical properties of 4-pyridineacetic acid hydrochloride, including its reactivity and interactions with other compounds, are fundamental aspects of its scientific study. Its role as a catalyst in acylation reactions, for instance, has been investigated, showcasing its utility in organic synthesis (Liu et al., 2014).
科学研究应用
Synthesis and Chemical Properties:
- Synthesized from intermediates like 3-pyridylthioacetmorpholide, with moderate yields and simpler processes (Hua, 2004).
- Employed in the synthesis of methyl alpha-phenyl-2- and 4-piperidineacetate through rearrangement reactions (Naito, Dohmori, & Kotake, 1964).
Catalysis and Chemical Reactions:
- Used as a catalyst in deconjugative esterification of 2-cyclohexylideneacetic acids (Sano et al., 2006).
- 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, serves as a recyclable catalyst for acylation of inert alcohols (Liu, Ma, Liu, & Wang, 2014).
Pharmacological and Biological Applications:
- Investigated for its potential in the treatment of steroid-dependent diseases, as it is a target for compounds like esters of 4-pyridineacetic acid (Bossche, 1992).
- Analgesic effects of derivatives of pyridine-4-one, which include 3-hydroxy pyridine-4-one, have been evaluated, showing significant analgesic activity (Hajhashemi, Saghaei, Fassihi, & Mojiri-Froshani, 2012).
Material Science and Chemistry:
- In the synthesis of vitamin B6 derivatives, related compounds like 3-hydroxy-4-hydroxymethyl-2-methyl-5-pyridineacetic acid have been synthesized (Tomita, Brooks, & Metzler, 1966).
- Utilized in large-scale demethylation processes in organic synthesis, exemplified by the demethylation of 4-Methoxyphenylbutyric acid (Schmid, Beck, Cronin, & Staszak, 2004).
Complexation and Molecular Interactions:
- Forms complexes with enzymes like glucose oxidase, modified by 4-pyridineacetic and 4-imidazoleacetic acids (Goral, Csöregi, Mattiasson, & Ryabov, 1999).
安全和危害
4-Pyridineacetic acid hydrochloride should be handled with care. Contact with skin and eyes should be avoided. It is recommended to wear chemical protective gloves and goggles when using this compound. In case of contact, the affected area should be immediately flushed with plenty of water and medical help should be sought .
属性
IUPAC Name |
2-pyridin-4-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h1-4H,5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJRYVOTVRPAFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216417 | |
| Record name | 4-Carboxymethylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridineacetic acid hydrochloride | |
CAS RN |
6622-91-9 | |
| Record name | 4-Pyridylacetic acid hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridineacetic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6622-91-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Carboxymethylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-carboxymethylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDINEACETIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0SXW80JZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



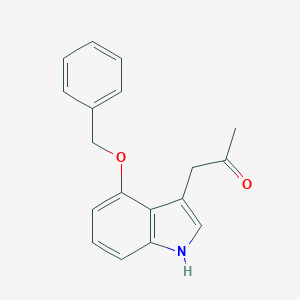
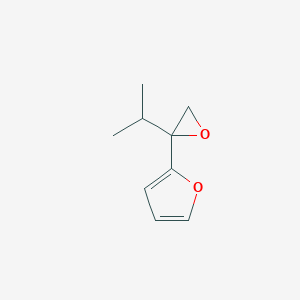
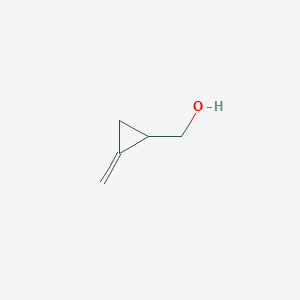


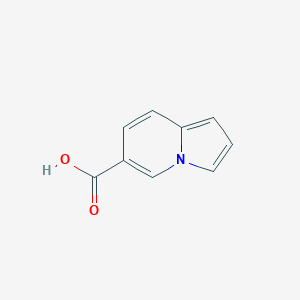

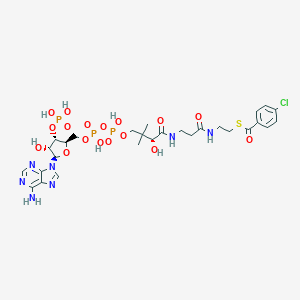
![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)
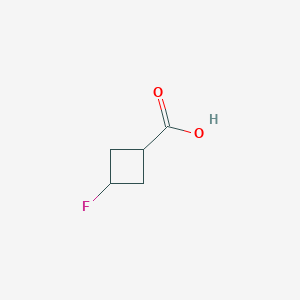
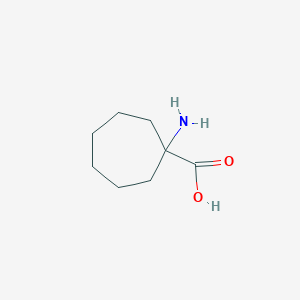
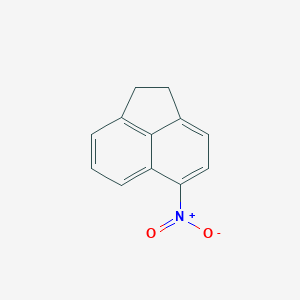
![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)
